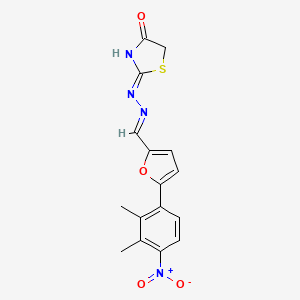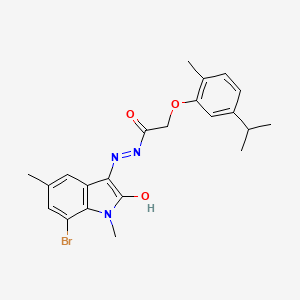![molecular formula C23H36N2 B6078084 1-(2,5-dimethylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B6078084.png)
1-(2,5-dimethylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as TFMPP, and it belongs to a class of compounds called piperazines. TFMPP has been shown to have various effects on the body, including changes in mood, behavior, and physiology.
作用机制
TFMPP acts on the serotonin system in the brain by binding to specific receptors called 5-HT1B and 5-HT2A. These receptors are involved in regulating the release of serotonin, a neurotransmitter that plays a key role in mood, behavior, and physiology. By binding to these receptors, TFMPP can increase or decrease the release of serotonin, depending on the specific receptor subtype.
Biochemical and Physiological Effects:
TFMPP has been shown to have various effects on the body, including changes in mood, behavior, and physiology. These effects are mediated by the serotonin system in the brain, as well as other neurotransmitter systems. TFMPP has been shown to increase activity in the prefrontal cortex, a brain region involved in decision-making, attention, and working memory. It has also been shown to increase activity in the amygdala, a brain region involved in emotional processing.
实验室实验的优点和局限性
TFMPP has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has well-characterized effects on the serotonin system in the brain. However, there are also some limitations to using TFMPP in lab experiments. For example, its effects on behavior and physiology can be complex and difficult to interpret, and its effects on other neurotransmitter systems are not well understood.
未来方向
There are several future directions for research on TFMPP. One area of interest is the role of TFMPP in anxiety and depression. TFMPP has been shown to have anxiogenic effects in some studies, but it is unclear how these effects are mediated and whether they could be used to develop new treatments for anxiety disorders. Another area of interest is the potential use of TFMPP as a tool for studying the serotonin system in the brain. By understanding how TFMPP interacts with specific serotonin receptors, researchers may be able to develop new drugs that target these receptors with greater specificity and efficacy.
合成方法
The synthesis method for TFMPP involves several steps. The starting material is 2,5-dimethylphenylamine, which is reacted with 2,6,6-trimethyl-1-cyclohexen-1-ylacetyl chloride to form an intermediate. This intermediate is then reacted with piperazine to form TFMPP. The synthesis of TFMPP is a complex process that requires careful control of reaction conditions and purification steps to obtain a high-quality product.
科学研究应用
TFMPP has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have effects on the serotonin system in the brain, which is involved in regulating mood, behavior, and other physiological processes. TFMPP has been used in studies to investigate the role of serotonin in various behaviors, including anxiety, aggression, and social behavior.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2/c1-18-8-9-20(3)22(17-18)25-15-13-24(14-16-25)12-10-21-19(2)7-6-11-23(21,4)5/h8-9,17H,6-7,10-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRFYOIRVHZCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCN2CCN(CC2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide](/img/structure/B6078011.png)
![2-(4-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B6078015.png)
![1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6078024.png)

![N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyridinamine dihydrobromide](/img/structure/B6078045.png)
![4-chloro-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B6078046.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide](/img/structure/B6078054.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(tetrahydro-2-furanylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6078067.png)

![ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B6078070.png)
![ethyl 4-[(2-fluorophenyl)amino]-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B6078092.png)
![ethyl 2-[3-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2,5-dimethyl-1H-pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6078094.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6078097.png)
![4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6078102.png)